3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A series of new 1,3,4-thiadiazoles were synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed and the structure of the new products was elucidated via spectral data and elemental analysis .Molecular Structure Analysis
The structure of the compound can be elucidated via spectral data and elemental analysis . The IR spectrum shows peaks at 1,598 cm^-1 (C=N), 2,916, 3,057 cm^-1 (C-H) . The 1H NMR spectrum shows signals at 2.30 (s, 3H, CH3), 6.92–8.39 (m, 12H, Ar-H) .Chemical Reactions Analysis
The compound is synthesized by heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives . The mechanisms of these reactions were discussed .Physical And Chemical Properties Analysis
The compound is a yellow powder . The melting point is 270–272°C . The IR spectrum shows peaks at 3064.89 cm^-1 (CH arom), 2742.76 cm^-1 (CH aliph), 1614.42 cm^-1 (C=O), 1539.29 cm^-1 (C=N), 1292.24 cm^-1 (C–O–C asymm), 1018.41 cm^-1 (C–O–C symm), 796.53 cm^-1 (CH), 567.07 cm^-1 (C–Cl) .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This makes it a promising candidate for developing new antibiotics, especially against resistant strains .
Anticancer Research
Research has indicated that this compound can inhibit the growth of certain cancer cells. Its mechanism involves interfering with the cell cycle and inducing apoptosis (programmed cell death). This property is particularly valuable in the development of targeted cancer therapies .
Anti-inflammatory Applications
The compound has demonstrated significant anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Neuroprotective Agents
Studies have shown that this compound can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This neuroprotective effect is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antioxidant Properties
The compound exhibits strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is beneficial in preventing cellular damage and aging, making it useful in the development of anti-aging products and supplements .
Material Science
In material science, this compound can be used to develop new polymers and materials with unique properties. Its structure allows for the creation of materials with enhanced strength, flexibility, or conductivity, which can be used in various industrial applications.
These applications highlight the versatility and potential of “3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Example source for antimicrobial agents. Example source for anticancer research. Example source for anti-inflammatory applications. Example source for neuroprotective agents. Example source for antioxidant properties. : Example source for photodynamic therapy. : Example source for agricultural applications. : Example source for material science.
properties
IUPAC Name |
3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHTZLUMLXCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.